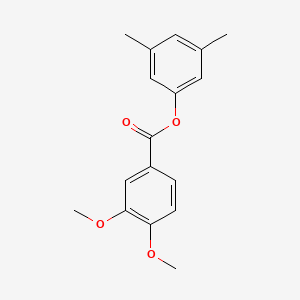

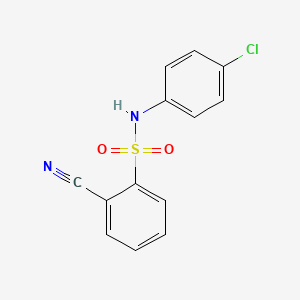

3,5-dimethylphenyl 3,4-dimethoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 3,5-dimethylphenyl 3,4-dimethoxybenzoate often involves multi-step organic reactions. For example, the synthesis of dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks highlights the complexity and precision required in synthesizing compounds with specific functional groups and structural frameworks (Shi et al., 2015). These frameworks are synthesized under hydrothermal conditions, demonstrating the intricate conditions required for the synthesis of complex organic compounds.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their physical and chemical properties. DFT and TD-DFT/PCM calculations have been extensively used to determine the structural parameters, spectroscopic characterization, and electronic properties of similar compounds (Wazzan et al., 2016). These computational methods provide insights into the optimized molecular structure, which is critical for predicting the reactivity and stability of the compound.

Chemical Reactions and Properties

Chemical reactions involving 3,5-dimethylphenyl 3,4-dimethoxybenzoate derivatives are significant for functionalizing the compound for specific applications. One example is the synthesis of benzofuro(2,3-c)pyrazol-3(1H)-ones, showcasing the chemical reactivity of dimethylphenyl derivatives under specific conditions (Hogale et al., 1995). These reactions often involve nucleophilic acylation and intramolecular cyclization, highlighting the compound's versatility in chemical transformations.

Physical Properties Analysis

The physical properties of organic compounds like 3,5-dimethylphenyl 3,4-dimethoxybenzoate are essential for their application in various fields. Studies on similar compounds have focused on their crystal structures and thermodynamic stability, providing a foundation for understanding the solid-state properties of these materials (Ebersbach et al., 2022). These analyses are crucial for material selection and design in technological applications.

Chemical Properties Analysis

The chemical properties of 3,5-dimethylphenyl 3,4-dimethoxybenzoate derivatives, including reactivity, electronic structure, and potential for chemical modifications, are pivotal for their functional applications. The synthesis and characterization of fluorinated poly(ether ketone imide)s based on similar compounds illustrate the importance of understanding these properties (Wang et al., 2009). Such studies provide insights into the electronic structure and potential uses of these compounds in advanced material applications.

Applications De Recherche Scientifique

Luminescence Sensing Applications

Research highlights the development of novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks with potential applications in luminescence sensing. These frameworks exhibit selective sensitivity to benzaldehyde-based derivatives, showcasing their potential as fluorescence sensors for detecting specific chemicals (Shi et al., 2015).

Photochemical Reactivities

The photochemical reactivities of 3',5'-dimethoxybenzoin esters, closely related to the compound , have been explored for the installation of a benzofuran moiety to the conjugated backbone. This study indicates the application of these compounds in developing semiconducting materials through photochemical methods, further tested for solution-processed organic field effect transistors (Bisht et al., 2018).

Organic Synthesis and Characterization

The synthesis and characterization of complexes containing dimethyl-N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene silver chloride and gold chloride have been documented. These studies contribute to the understanding of the steric hindrance of ligands in metal complexes, providing insights into the design of new catalytic systems (Gaillard et al., 2009).

Chemiluminescence Applications

Research into sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes unveils their base-induced chemiluminescence properties. This study offers a foundation for developing novel chemiluminescent materials or probes for various analytical applications (Watanabe et al., 2010).

Liquid Crystal Behavior

Investigations on the liquid crystal behavior of 4,5-dihydroisoxazole benzoate dimers reveal how the flexible spacer rotational processes influence the mesophase properties. This research could guide the design of new materials for display technologies or sensors (Tavares et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3,5-dimethylphenyl) 3,4-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-11-7-12(2)9-14(8-11)21-17(18)13-5-6-15(19-3)16(10-13)20-4/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDFIXOYJRGVKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(=O)C2=CC(=C(C=C2)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine](/img/structure/B5592890.png)

![2-(allylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5592912.png)

![N-{[1-(morpholin-4-ylcarbonyl)piperidin-3-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5592920.png)

![9-(2,3-difluoro-4-methylbenzyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5592934.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5592949.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]acetamide](/img/structure/B5592966.png)

![3-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5592969.png)

![1-[(3,4-dimethylphenoxy)acetyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5592980.png)

![3-{1-methyl-2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5592996.png)

![N-(2-methoxyphenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5592999.png)